molecular formula C10H13NO2 B14480655 5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol CAS No. 65119-85-9

5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol

Cat. No.: B14480655
CAS No.: 65119-85-9
M. Wt: 179.22 g/mol
InChI Key: UBVSKTABASCPDR-UHFFFAOYSA-N
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Description

5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol is an organic compound with a complex structure that includes both amino and diol functional groups. This compound is part of the tetrahydronaphthalene family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 5-nitro-5,6,7,8-tetrahydronaphthalene, followed by the reduction of the nitro group to an amino group. This process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of amino-substituted derivatives .

Scientific Research Applications

5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with various molecular targets and pathways. The amino and diol groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar in structure but lacks the diol groups.

    5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of diol groups.

    1,2,3,4-Tetrahydronaphthalene: A simpler structure without amino or diol groups.

Uniqueness

5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to the presence of both amino and diol functional groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various scientific fields .

Properties

CAS No.

65119-85-9

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C10H13NO2/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h4-5,8,12-13H,1-3,11H2

InChI Key

UBVSKTABASCPDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)O)O)N

Origin of Product

United States

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